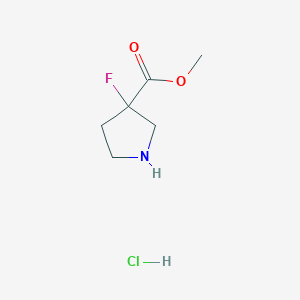

Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride

Description

Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride (CAS: 1375473-59-8) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₁ClFNO₂ and a molecular weight of 191.61 g/mol . This compound features a fluorine atom at the 3-position of the pyrrolidine ring and a methyl ester group, making it a versatile intermediate in medicinal chemistry and drug discovery. Its hydrochloride salt form enhances stability and solubility for synthetic applications. Key properties include:

- Purity: ≥95%

- Physical Form: White to off-white powder

- Storage: Recommended at 4°C in a tightly sealed container .

The fluorine atom introduces electronegativity and steric effects, which can modulate pharmacokinetic properties such as metabolic stability and target-binding affinity .

Properties

IUPAC Name |

methyl 3-fluoropyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-3-8-4-6;/h8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBZGVYPTPACTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375473-59-8 | |

| Record name | methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds have been evaluated as inhibitors of dipeptidyl dipeptidase iv (dp-iv).

Mode of Action

It is suggested that similar fluorinated pyrrolidine derivatives interact with their targets (such as dp-iv) by binding to the active site, thereby inhibiting the enzyme’s activity.

Biological Activity

Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride is a novel chemical compound with the molecular formula C6H10FNO2·HCl. It is a fluorinated derivative of pyrrolidine, characterized by a five-membered nitrogen-containing heterocycle. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C6H10FNO2·HCl

- Molecular Weight : 179.61 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, influenced by the presence of the fluorine atom. This atom can enhance the compound's reactivity and binding affinity to specific enzymes or receptors, which is crucial for its pharmacological effects.

Potential Pharmacological Applications

Research indicates that this compound may serve as a pharmaceutical intermediate or an active ingredient in drug formulations. Its applications are being explored in several areas:

Case Studies and Research Findings

- Antitumor Studies : In a recent study, derivatives of methyl 3-fluoropyrrolidine were tested against various cancer cell lines. Results indicated that certain derivatives had IC50 values in the nanomolar range, demonstrating potent antiproliferative effects .

- Toxicological Assessments : A study highlighted the potential toxicity associated with fluorinated compounds. It was noted that methyl 3-fluoropyrrolidine derivatives could lead to alkylation of biological targets, raising concerns about their safety profile .

- Stability and Reactivity : Research into the stability of similar compounds revealed that the presence of fluorine could lead to degradation under physiological conditions, necessitating further investigations into formulation strategies to enhance stability during drug development .

Table 1: Biological Activity Summary

Table 2: Comparative Analysis of Fluorinated Compounds

Scientific Research Applications

Scientific Research Applications

Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride has several notable applications:

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent, particularly in the development of pharmaceuticals targeting various diseases. Its fluorinated structure may enhance biological activity by improving binding affinity to molecular targets such as receptors and enzymes .

Biological Studies

Research has focused on the interactions of this compound with biological systems, including enzyme inhibition and receptor binding studies. For instance, its role in modulating enzyme activity has been explored, which may lead to new insights into drug design .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound is utilized to create more complex molecules. Its ability to undergo various chemical reactions (substitution, reduction, oxidation) makes it valuable in synthetic chemistry .

Case Study 1: Enzyme Inhibition

A study highlighted the compound's effectiveness in inhibiting specific enzymes involved in metabolic pathways. The results indicated that modifications to the fluorine atom could significantly affect binding affinity and selectivity towards target enzymes .

Case Study 2: Drug Development

In a drug discovery program, this compound was evaluated for its potential as an analgesic agent. The compound demonstrated promising activity against pain models in preclinical trials, suggesting its utility in developing new pain management therapies .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic uses |

| Biological Studies | Enzyme interactions |

| Chemical Synthesis | Building block for complex molecules |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride are best understood through comparison with analogous pyrrolidine and piperidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Fluorine vs. Trifluoromethyl Substitution: Fluorine’s electronegativity improves metabolic stability compared to hydrogen in non-fluorinated analogs (e.g., Methyl pyrrolidine-3-carboxylate hydrochloride) . Trifluoromethyl groups enhance lipophilicity and binding to hydrophobic enzyme pockets but may reduce aqueous solubility .

Ester vs. Carboxylic Acid Functional Groups :

- Methyl esters (e.g., Methyl 3-fluoropyrrolidine-3-carboxylate) are often prodrugs, hydrolyzing in vivo to active carboxylic acids .

- Direct use of carboxylic acid derivatives (e.g., 3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid Hydrochloride) avoids metabolic activation steps but may limit bioavailability .

Stereochemical Influence :

- Chiral centers in compounds like Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride can significantly alter biological activity. For example, stereospecific trifluoromethyl placement improves selectivity for G protein-coupled receptors .

Specialized Functional Groups :

- Diazirine-containing derivatives (e.g., 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride) enable photoaffinity labeling, a critical tool for mapping protein-ligand interactions .

Preparation Methods

Detailed Synthetic Route

A representative synthetic route is adapted from recent literature involving nucleophilic substitution on mesylate intermediates and acylation steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of cyclic sulfuric acid ester amide intermediate | Multi-step synthesis from tetrahydroquinoxaline | Seven-step synthesis to key intermediate |

| 2 | Nucleophilic ring opening with (S)-3-hydroxypyrrolidine | (S)-3-hydroxypyrrolidine, base | Forms secondary amine intermediate |

| 3 | Acylation of secondary amine | 2-(3,4-dichlorophenyl)acetyl chloride | Forms amide intermediate |

| 4 | Boc-protecting group removal | Trifluoroacetic acid (TFA) | Provides free secondary amine |

| 5 | Conversion of hydroxyl to mesylate | Methanesulfonyl chloride (MsCl), base | Activates for substitution |

| 6 | Nucleophilic substitution with fluoride | Tetrabutylammonium fluoride (Bu4NF) | Introduces fluorine at 3-position |

| 7 | Boc deprotection and acylation with methyl chloroformate | TFA, methyl chloroformate | Forms methyl ester carbamate |

| 8 | Formation of hydrochloride salt | HCl gas or HCl in solvent | Stabilizes compound as hydrochloride salt |

This sequence is summarized in Scheme 1 of the referenced research and yields the target compound with high regio- and stereoselectivity.

Alternative Approaches and Considerations

- Epoxide opening strategy : Epoxides derived from 3,4-dehydroproline derivatives can be opened by fluoride sources to introduce fluorine selectively at the 3-position, followed by further functionalization to obtain the methyl ester hydrochloride.

- Electrophilic fluorination : Some methods use electrophilic fluorinating agents for direct fluorination of pyrrolidine derivatives, though these are less common for this specific compound.

- Protecting group strategies : Use of silyl ethers (e.g., TBDPS) to protect hydroxyl groups during multi-step synthesis, with subsequent deprotection to reveal fluorinated intermediates.

Preparation of Stock Solutions and Formulations

For research use, methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride is typically supplied as a solid and prepared into solutions for biological assays:

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 5.4463 | 1.0893 | 0.5446 |

| 5 mg | 27.2316 | 5.4463 | 2.7232 |

| 10 mg | 54.4633 | 10.8927 | 5.4463 |

Solvents such as DMSO, PEG300, Tween 80, and corn oil are used for dissolving and formulating the compound for in vivo studies, with careful stepwise addition and mixing to ensure clarity and stability.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C6H11ClFNO2 |

| Molecular Weight | 183.61 g/mol |

| CAS Number | 1375473-59-8 |

| Key Synthetic Intermediate | Mesylate derivative of hydroxypyrrolidine |

| Fluorinating Agent | Tetrabutylammonium fluoride (Bu4NF) |

| Protecting Groups | Boc, TBDPS (for hydroxyl protection) |

| Esterification Agent | Methyl chloroformate |

| Salt Formation | Hydrochloride salt formation via HCl |

| Typical Yield | Moderate to good (varies by step, e.g., 33% for some steps) |

| Storage Conditions | 2-8°C for solid; solutions stored at -20°C to -80°C |

Research Findings and Practical Notes

- The nucleophilic substitution of mesylate by fluoride is a reliable method for introducing the fluorine atom with control over stereochemistry.

- Protecting group strategies are crucial to avoid side reactions and to allow selective functionalization.

- The hydrochloride salt form improves compound stability and solubility for biological applications.

- Preparation of stock solutions requires consideration of solubility and stability, with DMSO commonly used as a master solvent before dilution into co-solvents for in vivo use.

- The synthetic methods are supported by detailed NMR and crystallographic analyses to confirm stereochemistry and purity.

Q & A

Q. What are the recommended synthetic routes and purification methods for Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride?

Methodological Answer: Synthesis typically involves fluorination of pyrrolidine precursors followed by carboxylation and subsequent salt formation. For example, tert-butoxycarbonyl (Boc) protection may be employed to stabilize intermediates during fluorination, as seen in structurally related compounds like rac-methyl 3-fluoropyrrolidine derivatives . Post-synthesis, purification via recrystallization or column chromatography (using polar solvents like methanol/ethyl acetate mixtures) is recommended. Purity validation should include HPLC (≥98% purity threshold) and mass spectrometry to confirm molecular weight .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy: Use NMR to confirm fluorination at the 3-position and / NMR to resolve pyrrolidine ring conformation.

- X-ray Crystallography: For absolute stereochemical assignment, single-crystal X-ray analysis is critical, especially if racemic vs. enantiopure synthesis is debated .

- Chiral HPLC: To distinguish enantiomers, employ chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases .

Q. What are the stability and storage recommendations for this hydrochloride salt?

Methodological Answer: Hydrochloride salts of fluorinated pyrrolidines are hygroscopic and prone to decomposition under humid conditions. Store at -20°C in airtight containers with desiccants (e.g., silica gel). Stability assessments should include accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) monitored via HPLC to detect hydrolytic byproducts .

Advanced Research Questions

Q. How does stereochemistry (e.g., 3R vs. 3S configurations) influence the compound’s reactivity or biological activity?

Methodological Answer: Stereochemical differences can drastically alter intermolecular interactions. For example, (S)-enantiomers of fluoropyrrolidine sulfonyl chlorides exhibit distinct reactivity in nucleophilic substitutions due to steric hindrance . To assess biological impact, compare enantiomers in receptor-binding assays (e.g., kinase inhibition) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What mechanistic insights are critical for optimizing fluorination efficiency in pyrrolidine systems?

Methodological Answer: Fluorination via halogen-exchange (Halex) reactions or electrophilic fluorinating agents (e.g., Selectfluor®) requires careful control of temperature and solvent polarity. Kinetic studies (e.g., monitoring NMR in real-time) can identify intermediates and side reactions. Computational modeling (DFT) may predict regioselectivity and transition states .

Q. How should researchers address contradictory data in solubility or reaction yields across studies?

Methodological Answer: Contradictions often arise from variations in solvent systems or impurities. For solubility discrepancies, use standardized protocols (e.g., shake-flask method with UV/Vis quantification). For yield inconsistencies, replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference. Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR integration) .

Q. What strategies mitigate challenges in formulating this compound for in vitro assays?

Methodological Answer: Hydrochloride salts may require pH adjustment (e.g., phosphate-buffered saline at pH 7.4) to enhance solubility. For cell-based assays, pre-formulate stock solutions in DMSO (<0.1% final concentration) to avoid precipitation. Dynamic light scattering (DLS) can assess colloidal stability in aqueous media .

Q. How can researchers evaluate the compound’s potential as a bioactive scaffold?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Modify the carboxylate or fluorophenyl moieties and test against target enzymes (e.g., proteases or kinases) .

- Metabolic Stability: Use liver microsome assays (human/rat) with LC-MS/MS to measure half-life and identify metabolic hotspots (e.g., ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.